5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a phenyl group and a sulfamoylphenyl group attached to the pyrazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a sulfonation reaction followed by amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives could be explored for therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the sulfamoylphenyl group, which may result in different biological activities.
1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the phenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the phenyl and sulfamoylphenyl groups in 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid makes it unique compared to its analogs. These groups can influence the compound’s solubility, stability, and interaction with biological targets, potentially enhancing its therapeutic potential .
Biological Activity
5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly its inhibitory effects on carbonic anhydrases (CAs) and potential anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of sulfanilamide with sodium cyanate to form a sulfonamide intermediate, which is then reacted with hydrazine to yield the pyrazole derivative. The final product is characterized using techniques such as H-NMR, C-NMR, IR spectroscopy, and mass spectrometry.
General Synthesis Procedure
- Starting Materials : Sulfanilamide and sodium cyanate.
- Reflux : The mixture is refluxed with hydrazine hydrate in ethanol.
- Cyclization : The resulting semicarbazide undergoes cyclization with appropriate chalcones in the presence of a base.
- Purification : The product is purified through recrystallization.
Inhibition of Carbonic Anhydrases
The primary biological activity explored for this compound is its inhibitory effect on various human carbonic anhydrase isoforms (CAs).
Isoform | K (nM) | Activity |
---|---|---|
CA I | Not effectively inhibited | Low |
CA II | 5.2 - 233 | Moderate |
CA VII | 2.3 - 350 | Moderate |
CA IX | 1.3 - 1.5 | High |
CA XII | 0.62 - 0.99 | Very High |
The compound exhibits particularly potent inhibition against CA IX and CA XII, making it a candidate for further investigation in cancer therapy due to the role of these isoforms in tumor growth and metastasis .
Anticancer Activity
In addition to CA inhibition, studies have evaluated the anticancer potential of this compound against various cancer cell lines, including:
- Human Cervical Cancer (HeLa)
- Colorectal Adenocarcinoma (DLD-1)
- Pancreatic Cancer (SUIT-2)
- Leukemia (K562)
- Hepatocellular Carcinoma (HepG2)
Table summarizing anticancer activity:
Cell Line | IC (µM) | Growth Inhibition (%) |
---|---|---|
HeLa | 5 - 29 | High |
DLD-1 | 10 - 20 | Moderate |
SUIT-2 | 68 - 104 | Significant |
K562 | Not specified | Low |
HepG2 | Not specified | Moderate |
The presence of the sulfamoyl group at the para position enhances the anticancer activity through hydrogen bonding interactions at the active site of target proteins .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- A study reported that derivatives similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
- Another research indicated that these compounds could inhibit biofilm formation in bacterial strains, suggesting potential applications in antimicrobial therapy alongside anticancer properties .
Properties
IUPAC Name |
5-phenyl-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c17-24(22,23)13-8-6-12(7-9-13)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)(H2,17,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYWYYWKSODESD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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